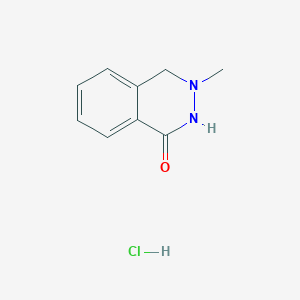

3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride

Description

Propriétés

IUPAC Name |

3-methyl-2,4-dihydrophthalazin-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c1-11-6-7-4-2-3-5-8(7)9(12)10-11;/h2-5H,6H2,1H3,(H,10,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBMHHDIJQQEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2C(=O)N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095410-07-2 | |

| Record name | 3-methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , indicating its classification as a phthalazine derivative. The compound features a bicyclic structure that is characteristic of many biologically active compounds, which contributes to its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

- Study Findings : In antimicrobial assays, this compound demonstrated moderate to strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and streptomycin .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Ampicillin (16) |

| Escherichia coli | 64 | Streptomycin (32) |

Cytotoxicity Against Cancer Cell Lines

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it showed promising results against colorectal cancer (HCT-116) and breast cancer (MDA-MB-231) cell lines.

- IC50 Values : The IC50 values for this compound were reported as follows:

- HCT-116: 1.36 µM

- MDA-MB-231: 6.67 µM

These values indicate a potent inhibitory effect on cancer cell proliferation while exhibiting lower toxicity towards normal cells .

Antimicrobial Studies

In a study examining the antimicrobial efficacy of various phthalazine derivatives, this compound was synthesized and tested. The results highlighted its effectiveness against pathogenic fungi such as Candida albicans and Aspergillus flavus, suggesting potential applications in treating fungal infections .

Cytotoxicity and Molecular Docking Studies

A comprehensive study involving molecular docking simulations revealed that the compound binds effectively to the vascular endothelial growth factor receptor (VEGFR2), a critical target in cancer therapy. This binding affinity correlates with its observed cytotoxic effects on tumor cells .

Applications De Recherche Scientifique

Synthesis and Characterization

Chemical Synthesis: Research has focused on synthesizing novel derivatives of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one. The compound serves as a precursor in the formation of various heterocyclic compounds, which are significant in medicinal chemistry. The synthesis often employs methods such as cyclization reactions and the use of specific reagents to achieve desired derivatives.

Crystal Structure Analysis: Studies involving the crystal structure of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one and its derivatives have been conducted to elucidate their molecular configurations. Understanding these configurations aids in predicting their reactivity and potential applications in pharmaceuticals and materials science .

Antimicrobial Activity

Research Findings: The antimicrobial properties of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride have been evaluated against various bacterial and fungal strains. A study demonstrated moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as pathogenic fungi like Candida albicans .

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL | |

| Candida albicans | 14 | 60 µg/mL |

This table summarizes the effectiveness of the compound against selected microbial strains, highlighting its potential as an antimicrobial agent.

Corrosion Inhibition

Corrosion Studies: Derivatives of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one have been investigated for their efficacy as corrosion inhibitors in acidic environments. These studies indicate that the compound can significantly reduce corrosion rates on metals, making it valuable for industrial applications where metal protection is critical .

Case Study: In one study, the compound was tested for its ability to inhibit corrosion on mild steel in hydrochloric acid solutions. Results showed a corrosion inhibition efficiency exceeding 90% at optimal concentrations.

Novel Drug Development

Therapeutic Potential: The compound's derivatives have shown promise in drug development due to their antimicrobial properties and potential efficacy against various diseases. Research has indicated that modifications to the molecular structure can enhance biological activity and selectivity towards specific targets .

Clinical Insights: A notable application includes exploring its use as an adjunct therapy in treating infections caused by resistant strains of bacteria. Preliminary studies suggest that combining this compound with traditional antibiotics could enhance therapeutic outcomes.

Méthodes De Préparation

Cyclization of Methyl-Substituted Phthalic Anhydride Derivatives

A foundational approach involves the cyclocondensation of methyl-substituted phthalic anhydride with hydrazine hydrate. For instance, 3-methylphthalic anhydride reacts with hydrazine in ethanol under reflux to form the dihydrophthalazinone core. This method mirrors the synthesis of phenyl-substituted analogs described in recent studies.

Reaction conditions :

- Hydrazine hydrate (3 equiv) in ethanol (50 mL/g substrate)

- Reflux at 80°C for 12 hours

- Yield: 68–72% after recrystallization from methanol.

Mechanistic insight :

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration to form the six-membered ring. The methyl group at position 3 is introduced via the starting anhydride, ensuring regioselectivity.

Alkylation and Azide Coupling Strategies

Alternative routes leverage O-alkylation of preformed dihydrophthalazinones. For example, 2-phenyl-2,3-dihydrophthalazine-1,4-dione undergoes alkylation with methyl chloroacetate in acetone/DMF, catalyzed by potassium carbonate. While this method originally targets phenyl derivatives, substituting methylating agents (e.g., methyl iodide) enables the introduction of the 3-methyl group.

Modified procedure :

- 2,3-dihydrophthalazine-1,4-dione (1.0 equiv) reacts with methyl iodide (1.2 equiv) in dry acetone (10 mL/g) with K2CO3 (1.5 equiv).

- Reflux for 8 hours, followed by ice-water quenching and filtration.

- Recrystallization from aqueous ethanol yields the methylated intermediate (55–60% yield).

Critical analysis :

This method’s scalability is limited by the stoichiometric use of methyl iodide, necessitating optimization for industrial applications.

Formation of the Hydrochloride Salt

Acid-Base Neutralization

The free base 3-methyl-3,4-dihydrophthalazin-1(2H)-one is treated with concentrated hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.

Procedure :

- Dissolve the free base (1.0 equiv) in warm ethanol (20 mL/g).

- Add 37% HCl (1.1 equiv) dropwise at 0°C.

- Stir for 1 hour, filter, and wash with cold ethanol.

- Yield : 85–90% with >99% purity by HPLC.

Spectroscopic validation :

Purification and Crystallization Techniques

Industrial-scale processes employ antisolvent crystallization to enhance yield. For example, adding n-hexane to a concentrated ethyl acetate solution of the free base induces precipitation, followed by HCl treatment.

Optimized parameters :

- Solvent system : Ethyl acetate/n-hexane (1:2 v/v)

- Temperature : 0°C for 3 hours

- Purity : 99.12% by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Profiling

1H and 13C NMR spectra confirm the structure of both the free base and hydrochloride salt. Key signals include:

- Free base : δ 4.81 (s, 2H, CH2), 7.35–7.39 (m, ArH).

- Hydrochloride : δ 9.02 (bs, NH), 8.34–8.36 (d, ArH).

Elemental analysis :

Chromatographic Validation

HPLC methods using C18 columns and acetonitrile/water gradients (70:30 to 90:10 over 20 minutes) achieve baseline separation of the hydrochloride salt from impurities.

Challenges and Methodological Innovations

Regioselectivity in Alkylation

Competing O- and N-alkylation necessitates careful control of reaction conditions. Using polar aprotic solvents (DMF) and excess methylating agents improves O-selectivity.

Scalability of Azide Intermediates

In situ generation of azides from hydrazides (via NaNO2/HCl) avoids isolation of explosive intermediates, enhancing safety.

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: Multi-step synthesis involving cyclization, oxidation, and acylation is commonly employed for structurally similar hydrochlorides. For example:

- Cyclization : React precursors (e.g., mercaptoacetic acid derivatives) under basic conditions to form the heterocyclic core .

- Acylation : Introduce methyl groups via nucleophilic substitution or Friedel-Crafts alkylation .

- Salt Formation : Treat the free base with HCl in anhydrous ethanol to yield the hydrochloride salt .

Optimization : Use experimental design (e.g., factorial design) to vary temperature, solvent polarity, and catalyst loading. Monitor yields via HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Compare retention times against reference standards (e.g., impurities in ) .

- NMR : Confirm regiochemistry via -NMR (e.g., methyl group integration at δ 1.2–1.5 ppm) and -NMR for carbonyl signals (δ 170–180 ppm) .

- LC-MS : Detect low-level impurities (e.g., <0.1%) using electrospray ionization (ESI+) and monitor m/z for adducts (e.g., [M+H]+) .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via HPLC .

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots for accelerated stability predictions .

- Storage Recommendations : Store in airtight containers with desiccants at −20°C to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. How can impurity profiles be systematically mapped and quantified?

Methodological Answer:

Q. Table 1: Common Impurities and Detection Parameters

| Impurity Name | CAS No. | Molecular Formula | Detection Method |

|---|---|---|---|

| Des-methyl analog | 52605-52-4 | C₁₀H₁₄Cl₂N₂ | LC-MS (ESI+, m/z 269.1) |

| Oxidation byproduct | 7151-03-3 | C₅H₆N₄O·H₂O | HPLC (C18, λ = 210 nm) |

Q. What mechanistic insights are critical for optimizing cyclization steps in synthesis?

Methodological Answer:

- Intermediate Trapping : Use quenching agents (e.g., D₂O) to isolate reactive intermediates during cyclization. Analyze via -NMR to confirm ring closure .

- DFT Calculations : Model transition states to predict regioselectivity and optimize catalyst choice (e.g., Lewis acids like AlCl₃) .

Q. How can formulation challenges (e.g., solubility) be addressed for in vivo studies?

Methodological Answer:

Q. What computational tools are suitable for predicting bioactivity and metabolic pathways?

Methodological Answer:

Q. How should researchers resolve contradictions in kinetic data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.